molecular formula C23H26ClNO2 B2490955 (4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methanone CAS No. 1005045-37-3

(4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methanone

Cat. No.: B2490955
CAS No.: 1005045-37-3
M. Wt: 383.92
InChI Key: FPJPNHBVTCFRRO-UHFFFAOYSA-N
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Description

(4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methanone is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure comprising an octahydroisoquinoline scaffold—a privileged structure in drug discovery—substituted with chloro and phenyl groups at the 4a and 1 positions, respectively, and functionalized with a 4-methoxybenzoyl moiety. The saturated isoquinoline core is analogous to frameworks found in compounds with documented biological activity . Compounds with methanone functional groups are frequently investigated as key intermediates or final products in organic synthesis . The specific stereochemistry of the octahydroisoquinoline system and the presence of the chlorophenyl group may render this molecule a valuable scaffold for developing ligands for central nervous system (CNS) targets, such as various neurotransmitter receptors and transporters. Its potential mechanism of action in any biological context would require empirical determination, but it is hypothesized to involve specific, targeted protein interactions. Researchers can utilize this chemical as a building block for constructing more complex molecular libraries or as a lead compound for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. It is supplied with a certificate of analysis detailing purity, which is typically determined by advanced analytical techniques including NMR, LC-MS, and HPLC. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols, as the compound may have associated hazards such as toxicity or irritancy, similar to other research compounds . Proper storage conditions are at -20°C in a tightly sealed container to ensure long-term stability.

Properties

IUPAC Name

(4a-chloro-1-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(4-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClNO2/c1-27-19-12-10-18(11-13-19)22(26)25-16-15-23(24)14-6-5-9-20(23)21(25)17-7-3-2-4-8-17/h2-4,7-8,10-13,20-21H,5-6,9,14-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJPNHBVTCFRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC3(CCCCC3C2C4=CC=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s known that the compound can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides. This suggests that it may interact with its targets through a similar mechanism, leading to changes in the function or activity of these targets.

Pharmacokinetics

For instance, it reacts exothermically with bases, including amines. This could potentially influence its absorption and distribution within the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it reacts exothermically with bases and is incompatible with water, strong oxidizing agents, and alcohols. Therefore, the pH, temperature, and presence of other reactive substances in the environment could potentially affect its stability and efficacy.

Biological Activity

The compound (4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methanone is a complex organic molecule belonging to the isoquinoline class. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Synthesis Methods

The synthesis of the compound typically involves several steps:

  • Formation of the Isoquinoline Ring : This is achieved through a Pictet-Spengler reaction starting from phenylethylamine derivatives.
  • Chlorination : The introduction of the chloro group can be accomplished using chlorinating agents like thionyl chloride.
  • Attachment of the Methoxyphenyl Group : This is done via Friedel-Crafts acylation using methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

The compound's IUPAC name is (4a-chloro-1-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(4-methoxyphenyl)methanone , with the molecular formula C23H26ClNO2C_{23}H_{26}ClNO_2 .

The biological activity of (4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methanone may involve interactions with various molecular targets such as enzymes or receptors. The isoquinoline core is known for its diverse pharmacological properties, including:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors could lead to psychoactive effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoquinoline derivatives. While specific research on this compound is limited, related isoquinoline structures have demonstrated significant activity against various cancer cell lines.

CompoundCell LineActivityReference
Isoquinoline Derivative AMCF-7 (Breast Cancer)Inhibitory Effect
Isoquinoline Derivative BA549 (Lung Cancer)Cytotoxicity

In these studies, isoquinoline derivatives exhibited mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. For instance, compounds similar to our target compound showed effective inhibition of cell proliferation in MCF-7 breast cancer cells through mechanisms involving DNA fragmentation and apoptosis .

Other Biological Activities

Beyond anticancer effects, isoquinolines have been explored for their:

  • Antimicrobial Properties : Some isoquinoline compounds exhibit antibacterial and antifungal activities.
  • Neurological Effects : Potential applications in treating neurodegenerative diseases due to their interaction with neurotransmitter systems.

Study on Related Isoquinoline Compounds

One study evaluated various isoquinoline derivatives for their anticancer properties against MCF-7 cells. The results indicated that specific structural modifications significantly enhanced cytotoxicity and induced apoptosis through caspase activation pathways .

Mechanistic Insights

In another investigation focusing on similar compounds, it was found that certain isoquinoline derivatives acted as potent inhibitors of tyrosinase, an enzyme critical in melanin biosynthesis. This suggests potential applications in skin-related disorders and cosmetic formulations .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • Target Compound : The 4a-chloro and 4-methoxyphenyl groups likely enhance electron-withdrawing and electron-donating effects, respectively. The chloro group may increase lipophilicity, while the methoxy group could improve solubility via polarity .
  • (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone Oxime (): The dimethoxy and fluoro substituents create a balance of electron-donating and -withdrawing effects. Synthesis yields exceed 95%, suggesting efficient protocols for methanone derivatives with halogenated aryl groups .
  • The chloro substituent here is on the phenyl ring rather than the isoquinoline core, differing from the target’s 4a-chloro substitution .
Table 1: Substituent Comparison
Compound Key Substituents Electronic Effects Synthesis Yield/Purity
Target Compound 4a-Cl, 4-MeOPh Mixed (EWG + EDG) Not reported
(3,4-Dimethoxyphenyl)(4-F-Ph)methanone oxime 3,4-diMeO, 4-F EDG (MeO) + EWG (F) >95% yield
1-(4-Cl-Ph)-2-Ph-isoquinoline 4-Cl-Ph, isoquinoline sulfanyl EWG (Cl) + steric bulk Recrystallized (ether)

Heterocyclic Core Variations

  • Triazole-containing Ethanones (): Triazole rings (e.g., in 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone) introduce hydrogen-bonding sites and metabolic stability. However, the target’s isoquinoline core may offer distinct π-stacking interactions .
  • Dihydroisoquinoline Derivatives (): Compounds like [6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone have partial saturation, balancing rigidity and flexibility. The target’s full saturation (octahydro) may reduce metabolic oxidation but increase molecular weight .

Molecular Weight and Physicochemical Properties

  • Target Compound : Molecular weight is unreported but estimated to exceed 400 Da based on similar structures (e.g., 539.47 Da for a trifluoromethyl-substituted analog in ). The 4-methoxy group may lower logP compared to halogenated analogs .
  • Trifluoromethyl-substituted Methanones (): Compounds like [3,5-bis(trifluoromethyl)phenyl][...]methanone (539.47 Da) exhibit high lipophilicity due to CF₃ groups, contrasting with the target’s methoxy and chloro substituents .

Q & A

Q. What are the optimal reaction conditions for synthesizing (4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methanone?

  • Methodological Answer: Synthesis typically involves multi-step routes with careful control of temperature, solvent polarity, and catalysts. For example:
  • Solvents: Dichloromethane (DCM) or ethanol are common for solubility and stability .
  • Catalysts: Acidic or basic catalysts may accelerate cyclization or alkylation steps, as seen in analogous isoquinoline derivatives .
  • Temperature: Reactions often proceed at reflux (e.g., ethanol at ~78°C) to enhance kinetics while avoiding decomposition .
    Yield optimization requires iterative adjustments to these parameters and monitoring via TLC .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer: A combination of spectroscopic and chromatographic methods ensures structural validation and purity:
  • NMR Spectroscopy: ¹H/¹³C NMR confirms the octahydroisoquinoline scaffold and substituent positions .
  • IR Spectroscopy: Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .
  • HPLC: Assesses purity (>95% is standard for pharmacological studies) .

Q. What safety protocols are critical during synthesis?

  • Methodological Answer:
  • Hazardous Intermediates: Use fume hoods for volatile solvents (e.g., DCM) and chlorinated reagents .
  • Personal Protective Equipment (PPE): Gloves and goggles are mandatory when handling corrosive catalysts (e.g., POCl₃) .
  • Waste Disposal: Follow institutional guidelines for halogenated waste, as improper disposal risks environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer:
  • Cross-Validation: Compare NMR data with computational predictions (e.g., DFT calculations) or reference standards (e.g., 1-(4-Methoxy-3-methylphenyl)ethanone) .
  • Isotopic Labeling: Use deuterated solvents or ¹³C-labeled precursors to distinguish overlapping signals in complex spectra .
  • 2D NMR: Employ COSY or HSQC to resolve coupling patterns and assign stereochemistry .

Q. How to design experiments for studying structure-activity relationships (SAR) in this compound?

  • Methodological Answer:
  • Systematic Substitution: Modify the chloro, methoxy, or phenyl groups and test bioactivity (e.g., antimicrobial assays) .
  • Pharmacophore Mapping: Use docking studies (e.g., AutoDock Vina) to predict interactions with target proteins like bacterial enzymes .
  • In Vivo/In Vitro Correlation: Compare cytotoxicity (e.g., IC₅₀ in cancer cell lines) with computational ADMET predictions .

Q. What strategies address low yields in cyclization or ring-closure steps?

  • Methodological Answer:
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to stabilize transition states .
  • Solvent Optimization: Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in ring-forming steps .
  • Microwave Assistance: Reduce reaction times and improve yields via controlled dielectric heating .

Q. How can computational methods predict biological activity or metabolic pathways?

  • Methodological Answer:
  • Molecular Dynamics (MD): Simulate ligand-receptor binding (e.g., with GROMACS) to identify stable conformations .
  • QSAR Models: Train algorithms on analogs (e.g., chlorophenyl-methanones) to predict bioavailability or toxicity .
  • CYP450 Metabolism Prediction: Use tools like StarDrop to identify likely oxidation sites (e.g., methoxy demethylation) .

Q. What advanced techniques are used for impurity profiling?

  • Methodological Answer:
  • LC-MS/MS: Detect trace impurities (e.g., dechlorinated byproducts) with high sensitivity .
  • Reference Standards: Compare against certified impurities (e.g., fenofibric acid derivatives) .
  • Crystallography: Resolve ambiguous structures via X-ray diffraction, as done for related methanones .

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